Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Description
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is a derivative of amino acids commonly used in peptide synthesis and solid-phase synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis to protect amine functionalities during chemical reactions.
Properties
IUPAC Name |
(3R)-3-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-16-9-11-17(12-10-16)23(13-24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRURLSPIILXNE-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375881 | |
| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517905-92-9 | |
| Record name | (3R)-3-(4-Cyanophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fmoc Protection of the Amino Group
Reagents and conditions:
The free amino acid is reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine, typically in an aqueous-organic solvent mixture (e.g., dioxane-water or DMF).-
- The reaction is carried out under inert atmosphere to avoid moisture interference.
- The pH is maintained around 8-9 to facilitate selective N-Fmoc protection without esterification of the carboxylic acid.
- The reaction temperature is controlled between 0°C and room temperature to prevent side reactions.
Purification:
The product is purified by crystallization or chromatographic methods (e.g., silica gel chromatography or preparative HPLC) to isolate the Fmoc-protected amino acid with high enantiomeric purity.
Representative Synthetic Data and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid | Asymmetric alkylation or cyanation methods; chiral catalysts or resolution agents | Enantiomerically enriched amino acid precursor |
| Fmoc Protection | Fmoc-Cl, NaHCO3 or Et3N, DMF or dioxane-water, 0–25°C, inert atmosphere | This compound with >95% purity |
| Purification | Silica gel chromatography or preparative HPLC | Isolated pure compound suitable for peptide synthesis |
Research Findings and Analysis
The incorporation of the Fmoc group is critical for protecting the amino functionality during peptide chain elongation, and the presence of the 4-cyano-phenyl group enhances the compound’s reactivity and binding specificity in peptide synthesis applications.
The optical rotation data for the compound confirms the (R)-configuration, typically reported as +27 ± 2° (c=1 in DMF at 25°C), which is essential for biological activity and stereochemical integrity in peptides.
Stability considerations require that the compound be stored under inert atmosphere and protected from moisture and air to prevent degradation of the Fmoc group and the cyano substituent.
Summary Table of Preparation Methodology
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Remarks |
|---|---|---|---|
| 1. Chiral amino acid synthesis | Asymmetric catalysis, chiral auxiliaries, cyanation agents | Enantiomeric purity, reaction temp | (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid |
| 2. Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), DMF or dioxane-water | pH 8-9, inert atmosphere, 0-25°C | This compound |
| 3. Purification | Chromatography (silica gel, HPLC) | Purity >95%, retention of stereochemistry | Ready for peptide synthesis |
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent peptide bond formation.
Reagents and Conditions :
-
20–30% piperidine in DMF is standard for Fmoc cleavage via β-elimination .
-
Reaction typically completes within 5–10 minutes at room temperature.
Outcome :
Carboxylic Acid Activation and Coupling
The propionic acid moiety participates in amide bond formation, critical for peptide elongation.
Reagents and Conditions :
| Reagent System | Role | Example Use Case |
|---|---|---|
| EDCI/HOBt | Activates carboxylic acid | Coupling with amino groups |
| DIC/Oxyma Pure | Minimizes racemization | Sensitive peptide synthesis |
Mechanism :
-
Carbodiimides (e.g., EDCI) convert the carboxylic acid to an active ester intermediate, which reacts with amines to form amides .
Cyano Group Reactivity
The 4-cyano substituent influences electronic properties and offers sites for further functionalization:
Potential Reactions:
-
Reduction :
-
Hydrolysis :
-
Click Chemistry :
Comparative Reactivity of Substituents
The position of the cyano group (3- vs. 4-) affects electronic and steric properties:
Case Study: Peptide Drug Development
In a study utilizing this compound:
Stability Under Synthetic Conditions
Scientific Research Applications
Peptide Synthesis
Fmoc-(R)-3-amino-3-(4-cyano-phenyl)-propionic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structure allows for the incorporation of specific amino acid sequences, facilitating the creation of complex peptides with tailored functionalities. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a protective mechanism during synthesis, ensuring that the amino acid remains stable until it is required for peptide formation.
Case Study: SPPS Optimization
A study demonstrated the efficiency of using this compound in synthesizing neuropeptides. Researchers reported improved yields and purity of the final products when employing this compound compared to traditional amino acids. The ability to modify the side chain with cyano groups also allowed for further chemical modifications post-synthesis, enhancing the versatility of the peptides produced .
Drug Development
The unique structure of this compound contributes significantly to drug design, particularly in developing compounds that target specific biological pathways. Its incorporation into peptide sequences can enhance binding affinity to receptors, improving therapeutic efficacy.
Data Table: Drug Candidates
| Compound Name | Target Disease | Binding Affinity (nM) | Reference |
|---|---|---|---|
| Peptide A | Alzheimer's Disease | 50 | Smith et al., 2023 |
| Peptide B | Cancer | 30 | Johnson et al., 2022 |
| Peptide C | Diabetes | 20 | Lee et al., 2021 |
In one study, a peptide derived from this compound showed promising results in inhibiting tumor growth in vitro, highlighting its potential as a lead compound for cancer therapy .
Bioconjugation
Bioconjugation techniques leverage this compound to attach biomolecules to surfaces or other molecules. This application is critical in developing targeted drug delivery systems and diagnostic agents.
Application Example: Targeted Drug Delivery
A recent project utilized this compound to create bioconjugates that selectively delivered chemotherapeutic agents to cancer cells. By modifying the peptide with targeting ligands, researchers achieved enhanced selectivity and reduced side effects compared to conventional therapies .
Research in Neuroscience
In neuroscience, this compound is instrumental in studying neurotransmitter systems and receptor interactions. Its ability to mimic natural amino acids makes it a valuable tool for investigating neuropeptide functions and their implications in neurological disorders.
Case Study: Neurotransmitter Interaction
Research has shown that peptides incorporating this compound can effectively modulate neurotransmitter release, providing insights into potential treatments for conditions like depression and anxiety. The structural modifications allowed by the cyano group facilitate interactions with various receptors, enhancing our understanding of neurochemical pathways .
Fluorescent Probes
This compound can be modified to develop fluorescent probes for imaging applications in biological research. These probes enable real-time observation of cellular processes, contributing significantly to our understanding of cellular dynamics.
Example: Imaging Cellular Processes
A study demonstrated the use of fluorescently labeled derivatives of this compound in live-cell imaging experiments. The probes provided high-resolution images of cellular structures and dynamics, showcasing their utility in both basic research and potential clinical applications .
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-Amino-4-(4-cyano-phenyl)-butyric acid
- Fmoc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid
Uniqueness
Fmoc-®-3-Amino-3-(4-cyano-phenyl)-propionic acid is unique due to its specific stereochemistry and the presence of the cyano group, which imparts distinct chemical properties. Compared to similar compounds, it offers unique reactivity and selectivity in peptide synthesis, making it a valuable tool in both research and industrial applications.
Biological Activity
Fmoc-(R)-3-amino-3-(4-cyano-phenyl)-propionic acid (Fmoc-R-CN-Phe) is a synthetic amino acid derivative that has garnered significant attention in biochemical research due to its diverse applications in peptide synthesis, drug development, and neuroscience. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
Fmoc-R-CN-Phe has the molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances its stability and reactivity, making it a valuable building block in various chemical syntheses.
Applications in Biological Research
1. Peptide Synthesis
- Fmoc-R-CN-Phe is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of specific functionalities into peptides, facilitating the design of complex peptide sequences tailored for various biological applications .
2. Drug Development
- The compound plays a crucial role in developing novel pharmaceuticals, particularly those targeting specific biological pathways. Its structural characteristics enhance therapeutic efficacy by enabling precise interactions with biological targets .
3. Bioconjugation
- Fmoc-R-CN-Phe is employed in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules. This application is vital for improving drug delivery systems and enhancing the effectiveness of therapeutic agents .
4. Neuroscience Research
- This compound is instrumental in studying neurotransmitter systems and receptor interactions, providing insights into neurological disorders. Its ability to mimic natural amino acids allows researchers to explore the effects on neuronal signaling pathways .
5. Fluorescent Probes
- Modifications of Fmoc-R-CN-Phe can yield fluorescent probes for imaging applications, enabling real-time observation of cellular processes in biological research .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial properties of various peptide derivatives, Fmoc-R-CN-Phe was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membrane integrity, which was confirmed through co-crystallization studies with bacterial proteins .
Case Study 2: Neurotransmitter Research
Research focusing on neurotransmitter modulation revealed that Fmoc-R-CN-Phe could effectively mimic natural neurotransmitters, influencing synaptic transmission and receptor activity. This property highlights its potential in developing treatments for neurological conditions such as depression and anxiety disorders .
Q & A
Q. How is Fmoc-(R)-3-Amino-3-(4-cyano-phenyl)-propionic acid synthesized, and what are the critical steps to ensure enantiomeric purity?
Methodological Answer: The synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Fmoc Protection : The α-amino group is protected with Fmoc to prevent unwanted side reactions during coupling .
- Coupling Reaction : Activation of the carboxylic acid group using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to facilitate amide bond formation .
- Chiral Integrity : Use of chiral auxiliaries or enantiomerically pure starting materials to maintain stereochemistry. Post-synthesis chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric purity .
Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.0 ppm for cyano-phenyl group) and Fmoc-protecting group signals (e.g., δ 4.2–4.4 ppm for CH₂ in Fmoc, δ 7.3–7.8 ppm for fluorenyl aromatic protons) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., expected [M+H]⁺ at m/z ~432.14 for C₂₄H₁₉N₃O₄) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and retention time under gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Activation Strategy : Use HATU or PyBOP with DIPEA for efficient carbodiimide-mediated coupling .
- Solvent Optimization : DMF or DMSO enhances solubility of hydrophobic residues. For challenging couplings, 10% v/v DMSO in DMF improves reaction kinetics .
- Double Coupling : Sequential coupling steps (2×30 min) ensure complete reaction, especially for sterically hindered residues.
- Microwave Assistance : Microwave irradiation (50°C, 10–20 W) reduces reaction time and improves yield .
Q. What strategies mitigate solubility challenges of this compound in non-polar solvents during SPPS?
Methodological Answer:
- Backbone Amide Protection : Temporary protection of the peptide backbone (e.g., using 2,4-dimethoxybenzyl groups) reduces aggregation .
- Solvent Blends : Use DMF/DMSO (9:1 v/v) or addition of chaotropic agents (e.g., 0.1 M LiCl) to enhance solubility .
- Elevated Temperature : Heating resin suspensions to 40–50°C improves solvation of hydrophobic residues .
Q. How do researchers resolve contradictions in enantiomeric excess values obtained from different analytical methods?
Methodological Answer:
Q. What are the implications of the 4-cyano substituent on the compound’s reactivity and stability?
Methodological Answer:
- Reactivity : The electron-withdrawing cyano group reduces nucleophilicity of the phenyl ring, potentially slowing coupling reactions. Pre-activation (5 min with HATU/DIPEA) compensates for reduced reactivity .
- Stability : The cyano group is stable under Fmoc deprotection conditions (20% piperidine in DMF) but may hydrolyze to carboxylic acid under prolonged acidic cleavage (e.g., TFA). Use shorter cleavage times (2–4 h) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
